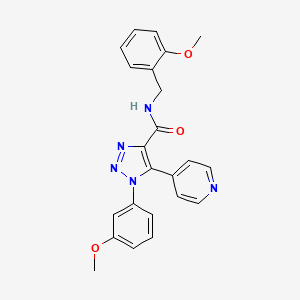
N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The specific structure includes:
- Substituents : Methoxy groups on the benzyl and phenyl rings enhance lipophilicity and may influence receptor interactions.
- Pyridine ring : Often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit notable antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of 1,2,3-triazoles showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged significantly depending on the specific derivative and bacterial strain tested .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | S. aureus | 16 |
| Triazole Derivative B | E. coli | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest:
- Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways .
- In vitro Studies : One study reported that certain triazole derivatives exhibited IC50 values ranging from 0.4 to 20 µM against various cancer cell lines, indicating significant cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 10.0 |
| A549 | 15.0 |
Anti-inflammatory Activity
Triazole compounds are also recognized for their anti-inflammatory effects. Research indicates:
- Cytokine Modulation : Compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : Binding to cellular receptors can modulate signaling pathways that lead to apoptosis or reduced inflammation.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the triazole ring significantly enhanced antimicrobial activity, with the most potent compound achieving an MIC of 8 µg/mL against S. aureus.
Case Study 2: Anticancer Activity
In another investigation focused on breast cancer cell lines (MCF-7), the triazole derivative demonstrated a dose-dependent reduction in cell viability. The study highlighted that the compound's mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-30-19-8-5-7-18(14-19)28-22(16-10-12-24-13-11-16)21(26-27-28)23(29)25-15-17-6-3-4-9-20(17)31-2/h3-14H,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKQOKNLVKMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














